(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate
Description
This compound is a structurally complex molecule integrating multiple functional and protective groups:
- Core structure: A 3-hydroxypropanoate backbone with stereospecific (2S) configuration.
- Pentafluorophenyl ester: The (2,3,4,5,6-pentafluorophenyl) group serves as an activated ester, facilitating nucleophilic substitution reactions in synthetic chemistry (e.g., peptide coupling) .
- Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for amines in solid-phase peptide synthesis (SPPS), offering stability under basic conditions .
- Triacetylated oxan moiety: The (2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl group represents a fully acetylated hexose derivative (likely glucose), enhancing solubility in organic solvents and directing regioselective glycosylation .
Potential Applications:
Properties
Molecular Formula |
C38H34F5NO14 |
|---|---|
Molecular Weight |
823.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H34F5NO14/c1-16(46)52-15-26-32(54-17(2)47)34(55-18(3)48)35(56-19(4)49)36(57-26)44(25(13-45)37(50)58-33-30(42)28(40)27(39)29(41)31(33)43)38(51)53-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32,34-36,45H,13-15H2,1-4H3/t25-,26+,32-,34-,35+,36+/m0/s1 |
InChI Key |
DGFICTNJXFLZHA-JEJDGWSKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pentafluorophenyl group: This can be achieved through the fluorination of a phenyl ring using reagents like elemental fluorine or other fluorinating agents.
Introduction of the Fmoc group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base.
Glycosylation: The acetylated sugar moiety can be introduced through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Coupling reactions: The final assembly of the molecule may involve coupling reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Coupling agents: N,N’-Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting groups: The Fmoc group is commonly used as a protecting group in peptide synthesis.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine
Therapeutic agents: Potential use as a therapeutic agent or in the development of drug delivery systems.
Industry
Materials science: Use in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in protective groups, ester substituents, and core functionalities. Key examples include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Reactivity :
- The pentafluorophenyl ester in the target compound offers superior leaving-group ability compared to methyl esters (e.g., ) or Boc-protected amines (e.g., ), enabling efficient amide bond formation under mild conditions .
- The triacetylated oxan moiety provides steric bulk and polarity, contrasting with simpler aromatic substituents (e.g., tert-butoxyphenyl in ), which may influence solubility and biological targeting.
Synthetic Utility :
- Compounds with Fmoc protection (e.g., ) are preferred in SPPS due to their orthogonal deprotection under basic conditions. However, the target compound’s acetylated sugar requires selective deacetylation steps post-synthesis .
- The absence of a carbohydrate backbone in analogs like simplifies synthesis but limits utility in glycosylation-dependent applications.
Biological Relevance: Natural product analogs (e.g., marine sponge-derived compounds in ) often prioritize halogenation or macrolide structures for bioactivity, whereas the target compound’s acetylated sugar may mimic endogenous glycans for immunomodulatory roles .
Biological Activity
The compound (2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate is a complex synthetic molecule characterized by its unique structural features. Its biological activity is of significant interest in medicinal chemistry and pharmacology due to the potential implications for drug design and therapeutic applications.
Chemical Structure and Properties
This compound contains a pentafluorophenyl group and a fluorenylmethoxycarbonyl moiety. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological systems. The molecular formula is with a molecular weight of approximately 625.58 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects. Key findings include:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The pentafluorophenyl group is hypothesized to enhance the binding affinity to biological targets involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives of fluorinated compounds have shown promising anti-inflammatory properties in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies have indicated that modifications in the hydroxyl and acetamido groups can lead to enhanced inhibitory activity against enzymes such as proteases and kinases .
Case Studies
- Cytotoxicity Assays : A study conducted on structurally related compounds demonstrated that those with similar fluorinated groups exhibited IC50 values in the micromolar range against A549 lung cancer cells. This suggests a potential for further development as anticancer agents .
- In Vivo Studies : Inflammation models using xylene-induced ear swelling showed that certain analogs of this compound significantly reduced swelling compared to control groups. This positions the compound as a candidate for further development in anti-inflammatory therapies .
Table 1: Summary of Biological Activities
Q & A
Q. What is the synthetic strategy for introducing the pentafluorophenyl (PFP) ester group in this compound?
The PFP ester acts as an activated leaving group, enhancing coupling efficiency in peptide synthesis. It is typically introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the carboxylic acid precursor and pentafluorophenol. Post-synthesis, the ester’s reactivity allows for mild amine coupling under basic conditions (e.g., DIEA in DMF), minimizing side reactions. Purification involves flash chromatography or preparative HPLC to isolate the product .
Example Reaction Conditions:
| Reagent | Role | Yield (%) | Reference |
|---|---|---|---|
| EDCI/HOBt/DIEA | Carbodiimide coupling | 39–88 | |
| HATU/DIEA | Uranium-based coupling | 72–85 |
Q. How is the Fmoc-protected amino acid moiety synthesized and characterized?
The Fmoc group is introduced via reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9). Characterization relies on H/C NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and ESI-MS (e.g., [M+H] ion matching theoretical mass). Purity is confirmed by HPLC (>95% area) .
Q. What purification methods are effective for isolating this compound?
Q. How is the stereochemical integrity of the carbohydrate moiety verified?
X-ray crystallography confirms absolute configuration (e.g., C2/C3/C4 acetoxy groups in the hexose ring). Optical rotation ([α]) and NOESY NMR correlations (e.g., axial/equatorial proton interactions) validate stereochemistry .
Q. What safety precautions are critical during handling?
- Avoid inhalation/contact with PFP esters (irritant).
- Use flame-resistant solvents (e.g., THF) under inert gas.
- Store at –20°C under argon to prevent hydrolysis .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s crystallization behavior?
The acetylated sugar moiety participates in C–H···O hydrogen bonds and π-stacking (Fmoc aromatic rings), dictating crystal packing. Solvent polarity (e.g., THF vs. ethyl acetate) modulates nucleation kinetics. Single crystals suitable for X-ray analysis are grown via slow evaporation in dichloromethane/methanol (1:1) .
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS)?
- Pre-activation protocol : Pre-mix the PFP ester with HATU/DIEA in DMF for 10 min before resin addition.
- Microwave-assisted coupling : 30 W, 50°C, 10 min improves yields to >90% vs. traditional 2-hour room-temperature reactions .
Q. What analytical methods resolve discrepancies in mass spectrometry data?
- High-resolution MS (HRMS) : Resolves isotopic clusters (e.g., Cl/Cl in impurities).
- MS/MS fragmentation : Distinguishes regioisomers (e.g., acetyl migration on the sugar ring) .
Q. How does the acetylated sugar moiety impact solubility and reactivity?
Acetylation reduces hydrophilicity (logP increases by ~2 units), enhancing solubility in organic solvents. However, prolonged exposure to amines (e.g., DIEA) may cause partial deacetylation. Monitor via TLC (Rf shift) or H NMR (acetate singlet at δ 2.0–2.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
